Cas no 85-42-7 (octahydro-2-benzofuran-1,3-dione)

Octahydro-2-benzofuran-1,3-dione is a saturated bicyclic dicarbonyl compound with a fused furan and cyclohexane structure. Its rigid molecular framework and functional carbonyl groups make it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The compound's stability and reactivity under controlled conditions allow for selective transformations, including nucleophilic additions and cyclizations. Its saturated ring system contributes to reduced steric hindrance, facilitating efficient derivatization. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a scaffold for bioactive molecules. Proper handling requires standard laboratory precautions due to its reactivity with strong nucleophiles and bases.
octahydro-2-benzofuran-1,3-dione structure
85-42-7 structure
Product name:octahydro-2-benzofuran-1,3-dione
CAS No:85-42-7
MF:C8H10O3
MW:154.163202762604
MDL:MFCD00064863
CID:34344
PubChem ID:85689

octahydro-2-benzofuran-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • Hexahydroisobenzofuran-1,3-dione
    • 1,2-Cyclohexanedicarboxylic Acid anhydride
    • 1,3-Isobenzofurandione, hexahydro-
    • 3-Isobenzofurandione,hexahydro-1
    • Araldite HT 907
    • hexahydro-3-isobenzofurandione
    • Lekutherm Hardener H
    • NT 907
    • Hexahydrophthalic anhydride (HHPA)
    • Hexahydro-1,3-isobenzofurandione
    • Hexahydrophthalic anhydride
    • Hexahydropht halic anhydride
    • 1,2-Cyclohexanedicarboxylic anhydride
    • Cyclohexane-1,2-dicarboxylic anhydride
    • HHPA
    • 1,2-Cyclohexanedicarboxylic anhydride (6CI, 8CI)
    • Hexahydro-1,3-isobenzofurandione (ACI)
    • Aradur HY 925
    • Araldite Hardener HY 925
    • Araldite HT 904
    • Araldite HY 907
    • Araldite HY 925
    • B 1008
    • Cyclohexane-1,2-dicarboxylic acid anhydride
    • Cyclohexanedicarboxylic anhydride
    • EP 400B
    • Epilox H 11-01
    • Hardener HY 925
    • Hexahydro-2-benzofuran-1,3-dione
    • Hexahydrophthalic acid anhydride
    • HT 907
    • HV 136
    • HY 925
    • MH 700E
    • MY 1832
    • NSC 8622
    • Rikacid HH
    • Rikacid HH-A
    • Rikacid HHPA
    • Rikacid MH 600
    • Rikacid MH 700E
    • Rutadur AG
    • Rutapox HX
    • octahydro-2-benzofuran-1,3-dione
    • MDL: MFCD00064863
    • Inchi: 1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2
    • InChI Key: MUTGBJKUEZFXGO-UHFFFAOYSA-N
    • SMILES: O=C1C2C(CCCC2)C(=O)O1
    • BRN: 83213

Computed Properties

  • Exact Mass: 154.06300
  • Monoisotopic Mass: 154.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4A^2
  • XLogP3: 1.2
  • Tautomer Count: 3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Colorless clear viscous liquid.
  • Density: 1.18
  • Melting Point: 32-34 ºC
  • Boiling Point: 145 ºC (18 mmHg)
  • Flash Point: 143 ºC
  • Refractive Index: 1.4620 (estimate)
  • PSA: 43.37000
  • LogP: 0.87620
  • Sensitiveness: Moisture Sensitive
  • Solubility: It is miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol and ethyl acetate, and slightly soluble in petroleum ether

octahydro-2-benzofuran-1,3-dione Security Information

octahydro-2-benzofuran-1,3-dione Customs Data

  • HS CODE:2917350000
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

octahydro-2-benzofuran-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A682349-10g
Hexahydroisobenzofuran-1,3-dione
85-42-7 95%
10g
$5.0 2025-02-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C835734-500g
1,2-Cyclohexanedicarboxylic anhydride
85-42-7 98%
500g
¥198.00 2022-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
123463-100G
octahydro-2-benzofuran-1,3-dione
85-42-7
100g
¥287.22 2023-12-10
Life Chemicals
F0001-0429-0.25g
"octahydro-2-benzofuran-1,3-dione"
85-42-7 95%+
0.25g
$18.0 2023-11-21
Life Chemicals
F0001-0429-0.5g
"octahydro-2-benzofuran-1,3-dione"
85-42-7 95%+
0.5g
$19.0 2023-11-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C835734-100g
1,2-Cyclohexanedicarboxylic anhydride
85-42-7 98%
100g
¥64.00 2022-09-02
Life Chemicals
F0001-0429-1g
"octahydro-2-benzofuran-1,3-dione"
85-42-7 95%+
1g
$21.0 2023-11-21
Life Chemicals
F0001-0429-5g
"octahydro-2-benzofuran-1,3-dione"
85-42-7 95%+
5g
$60.0 2023-11-21
Ambeed
A682349-100g
Hexahydroisobenzofuran-1,3-dione
85-42-7 95%
100g
$8.0 2025-02-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002433-500g
octahydro-2-benzofuran-1,3-dione
85-42-7 98%
500g
¥82 2024-05-21

octahydro-2-benzofuran-1,3-dione Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Catalysts: Bromo-2-propenoic acid (reaction products with divinylbenzene-diphenylphosphinostyrene-styrene…) ;  4 h, 2 MPa, rt → 150 °C
Reference
Controllable preparation of phosphonium-based polymeric ionic liquids as highly selective nanocatalysts for the chemical conversion of CO2 with epoxides
Liu, Ying; et al, Green Chemistry, 2017, 19(9), 2184-2193

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water-d2 ;  pH 5, 37 °C
Reference
Targeted charge-reversal nanoparticles for nuclear drug delivery
Xu, Peisheng; et al, Angewandte Chemie, 2007, 46(26), 4999-5002

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen Solvents: Water
2.1 Solvents: Acetic anhydride
Reference
Synthesis of polycarboxylic acids of cyclohexane series and their derivatives
Betnev, A. F.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1999, 35(4), 519-521

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water-d2 ;  pH 5, 37 °C
Reference
Targeted charge-reversal nanoparticles for nuclear drug delivery
Xu, Peisheng; et al, Angewandte Chemie, 2007, 46(26), 4999-5002

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 493 K
Reference
Catalytic hydrogenation products of aromatic and aliphatic dicarboxylic acids
Shinde, Sunil B.; et al, Asian Journal of Chemistry, 2019, 31(5), 1137-1142

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 453 K
2.1 Reagents: Hydrogen Catalysts: Alumina ,  Ruthenium ,  Tin Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 493 K
Reference
Catalytic hydrogenation products of aromatic and aliphatic dicarboxylic acids
Shinde, Sunil B.; et al, Asian Journal of Chemistry, 2019, 31(5), 1137-1142

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethyl acetate
Reference
Synthesis of 4,10-ace-1,2-benzanthracene utilizing Δ4-tetrahydrophthalic anhydride
Fieser, Louis F.; et al, Journal of the American Chemical Society, 1942, 64, 802-9

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 453 K
Reference
Catalytic hydrogenation products of aromatic and aliphatic dicarboxylic acids
Shinde, Sunil B.; et al, Asian Journal of Chemistry, 2019, 31(5), 1137-1142

Synthetic Routes 9

Reaction Conditions
1.1 Solvents: Acetic anhydride
Reference
Synthesis of polycarboxylic acids of cyclohexane series and their derivatives
Betnev, A. F.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1999, 35(4), 519-521

Synthetic Routes 10

Reaction Conditions
1.1 Solvents: Dimethyl sulfide
Reference
Syntheses and decomposition of meso- and dl-2,3-dimethylsuccinyl and cis- and trans-1,2-hexahydrophthaloyl peroxides
Dervan, Peter B.; et al, Journal of Organic Chemistry, 1979, 44(13), 2116-22

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Ruthenium ,  Tin Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 493 K
Reference
Catalytic hydrogenation products of aromatic and aliphatic dicarboxylic acids
Shinde, Sunil B.; et al, Asian Journal of Chemistry, 2019, 31(5), 1137-1142

Synthetic Routes 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Sodium carbonate Solvents: Water-d2 ;  pH 5, 37 °C
Reference
Targeted charge-reversal nanoparticles for nuclear drug delivery
Xu, Peisheng; et al, Angewandte Chemie, 2007, 46(26), 4999-5002

Synthetic Routes 13

Reaction Conditions
1.1 Solvents: Water ;  30 min, 280 °C
Reference
Decomposition behavior and decomposition products of epoxy resin cured with MeHHPA in near-critical water
Gong, Xianyun; et al, Journal of Wuhan University of Technology, 2013, 28(4), 781-786

Synthetic Routes 14

Reaction Conditions
1.1 Catalysts: Hydrogen bromide ,  2513192-21-5 (reaction product with paraformaldehyde, halolide salts) ;  1 MPa, rt → 80 °C; 48 h, 80 °C
Reference
Click-based porous ionic polymers with intercalated high-density metalloporphyrin for sustainable CO2 transformation
Chen, Yaju ; et al, Industrial & Engineering Chemistry Research, 2020, 59(46), 20269-20277

Synthetic Routes 15

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Sodium carbonate Solvents: Water-d2 ;  pH 5, 37 °C
Reference
Targeted charge-reversal nanoparticles for nuclear drug delivery
Xu, Peisheng; et al, Angewandte Chemie, 2007, 46(26), 4999-5002

octahydro-2-benzofuran-1,3-dione Raw materials

octahydro-2-benzofuran-1,3-dione Preparation Products

octahydro-2-benzofuran-1,3-dione Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:85-42-7)
Order Number:SFD510
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:01
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Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:85-42-7)
Order Number:SDF505
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 27 November 2024 14:57
Price ($):

Additional information on octahydro-2-benzofuran-1,3-dione

Chemical Profile of Octahydro-2-benzofuran-1,3-dione (CAS No. 85-42-7)

Octahydro-2-benzofuran-1,3-dione, a compound with the chemical formula C11H14O2 and CAS number 85-42-7, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic lactone has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the benzofuran class, which is well-documented for its diverse pharmacological properties.

The structural framework of octahydro-2-benzofuran-1,3-dione consists of a benzene ring fused with a furan ring, both of which are saturated by the introduction of hydrogen atoms. This modification results in a more stable and flexible molecular structure, which can be exploited for various synthetic applications. The presence of two ketone groups at the 1 and 3 positions of the furan ring contributes to its reactivity and makes it a valuable intermediate in organic synthesis.

In recent years, octahydro-2-benzofuran-1,3-dione has been extensively studied for its pharmacological potential. Researchers have been particularly interested in its derivatives due to their reported biological activities. For instance, certain analogs of this compound have shown promise in inhibiting specific enzymes that are implicated in inflammatory and neurological disorders. These findings have prompted further investigation into the development of novel therapeutic agents based on this scaffold.

The synthesis of octahydro-2-benzofuran-1,3-dione involves multi-step organic reactions that often require precise control over reaction conditions. One common synthetic route involves the cyclization of appropriately substituted precursors under acidic or basic conditions. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic pathways, which are increasingly favored in industrial applications.

Recent studies have highlighted the importance of octahydro-2-benzofuran-1,3-dione in drug discovery programs. Its unique structural features make it a versatile building block for designing molecules with tailored biological activities. For example, modifications at the 2-position of the benzene ring have been explored to enhance binding affinity to target proteins. Such structural optimizations are crucial for developing drugs that exhibit high selectivity and low toxicity.

The pharmacological profile of octahydro-2-benzofuran-1,3-dione derivatives has been investigated across various disease models. Preclinical studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, some analogs have shown neuroprotective effects in animal models of neurodegenerative diseases. These findings suggest that this compound class could be developed into novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The chemical diversity inherent in octahydro-2-benzofuran-1,3-dione allows for extensive structural modifications, enabling researchers to explore a wide range of biological activities. Functional group interconversions, such as hydroxylations or methylations, can alter the pharmacokinetic properties of the compound and influence its interaction with biological targets. Such modifications are often guided by computational modeling techniques that predict how changes in structure will affect biological activity.

In conclusion, octahydro-2-benzofuran-1,3-dione (CAS No. 85-42-7) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique scaffold and reactivity make it a valuable intermediate for synthesizing biologically active compounds. Recent advancements in synthetic chemistry and pharmacological evaluation have positioned this compound as a promising candidate for further development into novel therapeutic agents.

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